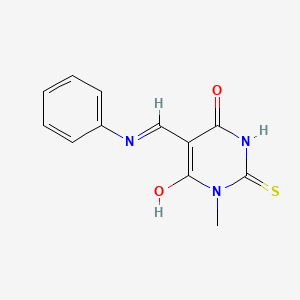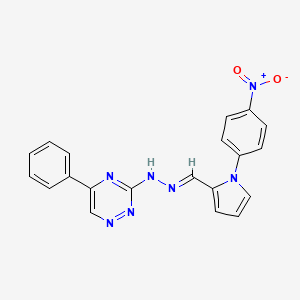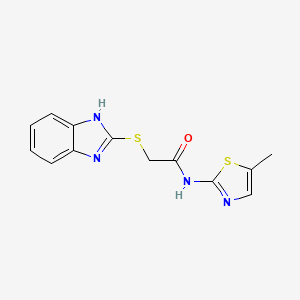
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as ATMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ATMP belongs to the family of thioxopyrimidines and has been found to exhibit potent biological activities, including antiviral, anti-inflammatory, and anticancer properties.
科学研究应用
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, hepatitis B, and influenza. 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
作用机制
The mechanism of action of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in viral replication, inflammation, and cancer cell proliferation. 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to inhibit the activity of reverse transcriptase in HIV, leading to the inhibition of viral replication. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In cancer cells, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit potent biological activities, including antiviral, anti-inflammatory, and anticancer properties. In vitro studies have shown that 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can inhibit the replication of a wide range of viruses, including HIV, hepatitis B, and influenza. It has also been shown to inhibit the production of inflammatory mediators in vitro and in vivo. Furthermore, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it suitable for further research and development. Furthermore, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, there are also limitations to using 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments. It is a synthetic compound and may not accurately reflect the biological activity of natural compounds. Furthermore, the mechanism of action of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, making it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione to better understand its biological activity. Furthermore, future studies could focus on the development of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a potential therapeutic agent for the treatment of viral infections, inflammatory diseases, and cancer. Finally, the potential toxicity and safety of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione need to be further investigated before it can be developed as a drug for human use.
Conclusion
In conclusion, 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits potent antiviral, anti-inflammatory, and anticancer properties and has been found to inhibit the activity of enzymes involved in viral replication, inflammation, and cancer cell proliferation. While there are still limitations to using 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments, it remains a promising candidate for drug development. Future studies could focus on optimizing the synthesis method, investigating the mechanism of action, and developing 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a potential therapeutic agent for various diseases.
合成方法
5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized via a multi-step process involving the condensation of aniline with ethyl acetoacetate, followed by cyclization and thionation. The final product is obtained after purification by column chromatography. The synthesis of 5-(anilinomethylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been optimized to yield high purity and yield, making it suitable for further research and development.
属性
IUPAC Name |
6-hydroxy-1-methyl-5-(phenyliminomethyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-15-11(17)9(10(16)14-12(15)18)7-13-8-5-3-2-4-6-8/h2-7,17H,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBAZONSRQBYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=S)C=NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)




![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)


methanone](/img/structure/B5875474.png)